molecular formula C18H16O3 B2967743 6-Ethoxy-4-methyl-3-phenylcoumarin CAS No. 263365-04-4

6-Ethoxy-4-methyl-3-phenylcoumarin

Cat. No.: B2967743
CAS No.: 263365-04-4
M. Wt: 280.323
InChI Key: CHIWAOUCHWQWAQ-UHFFFAOYSA-N
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Description

6-Ethoxy-4-methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound has the molecular formula C18H16O3 and a molecular weight of 280.32 g/mol . Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-methyl-3-phenylcoumarin can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the reaction typically involves the condensation of 4-methylphenol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid .

Another method involves the Knoevenagel condensation, where aromatic aldehydes react with active methylene compounds in the presence of a base. In this case, 4-methylbenzaldehyde can react with ethyl cyanoacetate in the presence of a base like piperidine to form the desired coumarin derivative .

Industrial Production Methods

Industrial production of this compound often involves optimizing these synthetic routes to achieve higher yields and purity. This may include using more efficient catalysts, optimizing reaction conditions, and employing purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-4-methyl-3-phenylcoumarin is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its fluorescence properties and potential as a therapeutic agent .

Properties

IUPAC Name

6-ethoxy-4-methyl-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-3-20-14-9-10-16-15(11-14)12(2)17(18(19)21-16)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIWAOUCHWQWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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